molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

货号: B193081
CAS 编号: 6232-88-8
分子量: 215.04 g/mol
InChI 键: CQQSQBRPAJSTFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)benzoic acid (BMBA, C₈H₇BrO₂) is a brominated aromatic carboxylic acid with a bromomethyl (-CH₂Br) substituent at the para position of the benzene ring (CAS: 6232-88-8; MW: 215.046 g/mol) . It is widely used as a reactive intermediate in pharmaceutical synthesis (e.g., antihypertensive drugs and BChE inhibitors) and materials science (e.g., functionalized polymers) due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions . BMBA is soluble in water and incompatible with bases, amines, and oxidizing agents .

准备方法

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling diverse derivatization:

a. Amine Substitution
Reaction with amines (e.g., N-methylpiperazine) in n-butanol with potassium carbonate yields 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride. This reaction is critical in synthesizing pharmaceutical intermediates, achieving 63% yield after recrystallization (purified via ethyl acetate) .

b. Azide Formation
Treatment with sodium azide in DMF/water (4:1) produces 4-(azidomethyl)benzoic acid. This intermediate is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked compounds, pivotal in drug discovery .

Reaction Conditions

NucleophileSolventCatalyst/TemperatureYield
N-methylpiperazinen-butanolK₂CO₃, RT, 12 hrs63%
Sodium azideDMF/H₂OCuSO₄, RT, 1 hr75%

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

a. Ester Synthesis
Benzyl esters are formed via reaction with benzyl alcohol under acidic conditions. For example, benzyl 4-(bromomethyl)benzoate is synthesized using chlorobenzene as a solvent, achieving yields up to 95% .

b. Amide Formation
In pharmaceutical applications, 4-(bromomethyl)benzoic acid reacts with amines to form antihypertensive agents like eprosartan. The process involves activating the carboxylic acid group with coupling reagents (e.g., EDCI or HOBt) .

Nitration Reactions

Nitration with nitric acid introduces nitro groups to the aromatic ring. For example, treatment of 4-bromo-p-toluic acid with HNO₃ yields 3-nitro-4-bromomethyl benzoic acid, a precursor for explosives and dyes .

Key Data

  • Reagent: Concentrated HNO₃

  • Product: 3-Nitro-4-bromomethyl benzoic acid

  • Application: Intermediate in energetic material synthesis .

Photochemical and Radical Reactions

Radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene generates this compound from p-toluic acid. This method achieves 64–95% yield under reflux .

Mechanism

  • Benzoyl peroxide generates bromine radicals.

  • Radical abstraction of a hydrogen atom from the methyl group of p-toluic acid.

  • Bromine radical addition forms the bromomethyl derivative .

科学研究应用

Synthesis of Eprosartan

One of the primary applications of 4-(Bromomethyl)benzoic acid is as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension. The synthesis pathway typically involves the bromomethylation of benzoic acid derivatives, leading to compounds that can be further modified to produce Eprosartan .

Photosensitizer Production

This compound is also utilized in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. This application highlights the compound's role in advancing cancer therapies through its incorporation into larger molecular frameworks that exhibit enhanced therapeutic properties .

Chemical Modifications

The compound serves as a precursor for various chemical modifications, including the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids. These derivatives are important in developing new materials and biologically active compounds .

Synthesis of Ligands

This compound has been employed in synthesizing ligands for metal complexes, which are crucial in catalysis and materials science. For instance, it can be reacted with azides to form triazole-containing compounds that serve as ligands in coordination chemistry .

作用机制

The mechanism of action of 4-(Bromomethyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify biomolecules through nucleophilic substitution reactions, thereby altering their function and activity .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: Ortho vs. Para Substituents

BMBA’s para-substituted bromomethyl group distinguishes it from ortho- and meta-substituted analogs, significantly impacting reactivity and biological performance:

  • 2-(Bromomethyl)benzoic Acid (ortho isomer) : In dendrimer-based drug delivery systems, ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid-modified dendrimer, P7) exhibited extremely low translocation efficiency compared to BMBA-modified dendrimers (P4). This suggests steric hindrance from the ortho substituent disrupts molecular interactions critical for cellular uptake .

Table 1: Translocation Efficiency of Bromomethyl-Modified Dendrimers

Compound Substituent Position Translocation Efficiency
P4 (BMBA derivative) Para Highest
P7 Ortho Extremely low

Functional Group Variations

4-(Bromobutyl)boronic Acid (P8)

Replacing the bromomethyl group with a bromobutyl chain (P8) reduces electrophilicity, leading to lower reactivity in condensation reactions compared to BMBA. This highlights the importance of the bromomethyl group’s compact structure for efficient coupling .

Methyl 4-(Bromomethyl)benzoate

The methyl ester derivative (CAS: 2417-72-3) replaces BMBA’s carboxylic acid with a methoxycarbonyl group. This modification reduces hydrophilicity and alters applications; for example, it serves as a precursor in pH-responsive drug delivery systems .

Table 2: Key Properties of BMBA and Derivatives

Compound Molecular Formula Solubility Key Application
BMBA C₈H₇BrO₂ Water-soluble Drug synthesis, polymers
Methyl 4-(Bromomethyl)benzoate C₉H₉BrO₂ Organic solvents pH-responsive materials

Table 3: LC-MS/MS Retention Times

Compound Retention Time (min)
BMBA 2.51
Imatinib (reference) 1.13

生物活性

4-(Bromomethyl)benzoic acid is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals, including antihypertensive agents and photosensitizers for photodynamic therapy.

This compound can be synthesized through the bromination of p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This reaction typically occurs under reflux conditions in a solvent like chlorobenzene, yielding the desired product in good purity and yield .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target proteins and enzymes. This interaction can modify the structure and function of these biomolecules, impacting various biochemical pathways. Notably, it has been shown to facilitate the synthesis of eprosartan, an antihypertensive agent, by targeting enzymes involved in its biosynthesis .

1. Antihypertensive Agents

This compound is crucial in synthesizing eprosartan, which is used to treat hypertension. Eprosartan works by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.

2. Photosensitizers for Photodynamic Therapy

This compound also serves as an intermediate in the production of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. The bromomethyl group enhances the attachment of the benzoic acid moiety to the photosensitizer, improving its therapeutic efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Effect Reference
AntihypertensiveEprosartan synthesisInhibits angiotensin II receptor
PhotosensitizationTemoporfin productionEnhances photodynamic therapy
Enzyme interactionCytochrome P450Alters substrate binding

Case Study 1: Eprosartan Synthesis

A study demonstrated that this compound effectively acts as a precursor in synthesizing eprosartan. The compound's bromomethyl group plays a critical role in facilitating reactions that lead to the formation of this antihypertensive drug.

Case Study 2: Photodynamic Therapy

Research has shown that temoporfin, synthesized using this compound, exhibits enhanced efficacy in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation contributes to its therapeutic potential .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via bromomethylation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Optimization involves controlling stoichiometry (1.1–1.3 equivalents of NBS), solvent choice (CCl₄ or CHCl₃), and reaction time (6–12 hours). Purification is typically achieved via recrystallization from ethanol/water or column chromatography using silica gel and ethyl acetate/hexane eluents .
  • Validation : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirm purity via melting point (literature range: 192–194°C) and HPLC (>98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Key peaks include a singlet for the bromomethyl group (δ ~4.3–4.5 ppm) and carboxylic acid proton (δ ~12–13 ppm). Aromatic protons appear as a doublet (δ ~7.4–8.1 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 229/231 (Br isotopic pattern) and fragment ions at m/z 121 (loss of COOH and Br) .
  • FT-IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures :

  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes and seek medical attention .
    • Storage : Keep in airtight containers away from oxidizers, acids, and bases at 2–8°C .

Advanced Research Questions

Q. How can this compound serve as a building block in drug synthesis, and what mechanistic considerations apply?

  • Applications : The bromomethyl group enables nucleophilic substitution reactions to generate esters, amides, or ethers. For example, it is a precursor in synthesizing kinase inhibitors (e.g., imatinib mesylate) by coupling with heterocyclic amines .
  • Mechanistic Insight : The reaction typically proceeds via SN2 displacement, where the bromide leaving group is replaced by nucleophiles (e.g., amines or thiols). Steric hindrance from the benzoic acid moiety may reduce reaction rates, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Q. What analytical methods are suitable for detecting trace levels of this compound in pharmaceutical intermediates?

  • LC-MS/MS Method :

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 5 minutes).
  • Detection : MRM transition m/z 229 → 121 (LOD: 0.1 ppm, LOQ: 0.3 ppm). Validate linearity (R² >0.995) and recovery (90–110%) .

Q. How can researchers resolve discrepancies in reported yields for bromomethylation reactions?

  • Variables to Investigate :

  • Radical Initiator Efficiency : AIBN (0.1–1 mol%) vs. UV light.
  • Solvent Effects : Higher yields in CCl₄ due to bromine radical stabilization.
  • Side Reactions : Competing bromination at aromatic positions minimized by electron-withdrawing COOH groups.
    • Case Study : A 2024 study achieved 85% yield using AIBN in CCl₄, while UV-initiated reactions yielded 70% due to incomplete conversion .

Q. What role does this compound play in proteomics research?

  • Functionalization : The bromomethyl group facilitates conjugation with thiol-containing biomolecules (e.g., cysteine residues in proteins) for affinity tagging or crosslinking studies.
  • Example : In antibody-drug conjugates (ADCs), it links payloads to antibodies via thioether bonds, enhancing stability compared to disulfide linkages .

属性

IUPAC Name

4-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064154
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-88-8
Record name 4-(Bromomethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-bromotoluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-benzoic acid (10 g, 73.4 mmol) in benzene (133 mL) was treated with benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux until it became homogeneous. At this time, the reaction was treated with N-bromosuccinimide (13 g, 73.4 mmol) and additional benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux for 2.5 h. At this time, the reaction was cooled to 25° C. The resulting precipitate was collected by filtration and washed with hot water (50 mL). The solid was taken up in water (150 mL). This slurry was heated at 80° C. and then filtered while hot. The solid that was collected was dried in vacuo to afford 4-bromomethyl-benzoic acid (12.3, 77.9%) as a white solid: mp 224-226° C.; EI-HRMS m/e calcd for C8H7BrO2 (M+) 213.9629, found 213.9628.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give α-bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C, the corresponding dinitro derivative 4a predominates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Bromomethyl)benzoic acid
4-(Bromomethyl)benzoic acid
4-(Bromomethyl)benzoic acid
4-(Bromomethyl)benzoic acid
4-(Bromomethyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。